

# An In-depth Technical Guide to Fmoc-NH-PEG2-CH<sub>2</sub>COOH (Fmoc-AEEA)

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## Compound of Interest

Compound Name: *F-Peg2-cooh*

Cat. No.: *B11916302*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-NH-PEG2-CH<sub>2</sub>COOH, a key building block in modern bioconjugation and drug development. This bifunctional linker, commonly known as Fmoc-8-amino-3,6-dioxaoctanoic acid or Fmoc-AEEA, plays a pivotal role in the synthesis of complex biomolecules, including therapeutic peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

## Chemical Structure and Identification

Fmoc-NH-PEG2-CH<sub>2</sub>COOH is characterized by a central hydrophilic diethylene glycol (PEG2) spacer, which imparts favorable solubility characteristics. One terminus of the molecule is a carboxylic acid (-COOH), while the other is a primary amine protected by a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, allowing for its removal under mild conditions to expose the amine for subsequent conjugation.

Systematic Name: 2-(2-(2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy)ethoxy)acetic acid

Common Synonyms: Fmoc-8-amino-3,6-dioxaoctanoic acid, Fmoc-AEEA

CAS Number: 166108-71-0

Molecular Formula: C<sub>21</sub>H<sub>23</sub>NO<sub>6</sub>

Molecular Weight: 385.42 g/mol

## Physicochemical Properties

The physicochemical properties of Fmoc-NH-PEG2-CH<sub>2</sub>COOH are crucial for its handling, storage, and application in various synthetic protocols. The presence of the PEG spacer enhances its solubility in a range of solvents.

Property	Value	Reference
Appearance	White to off-white crystalline powder	[1][2]
Melting Point	90-92 °C	[1]
Boiling Point	631.4 ± 45.0 °C at 760 mmHg	[1][2]
Density	1.3 ± 0.1 g/cm <sup>3</sup>	[1][2]
pKa	3.40 ± 0.10 (Predicted)	[1]
Solubility	Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)	[1]
Storage Conditions	Store at -15°C to -20°C, under inert atmosphere	[2][3][4]

## Commercial Supplier Specifications

Fmoc-NH-PEG2-CH<sub>2</sub>COOH is commercially available from various suppliers. The purity of the compound is a critical factor for its successful application in sensitive synthetic procedures.

Supplier	Purity	Reference
GL Biochem (Shanghai) Ltd.	98.0%	[2]
DC Chemicals Limited	98.0%	[2]
ShangHai DC Chemicals Co.,Ltd.	98.9%	[5]
Chem-Impex	≥ 99% (HPLC)	[6]
ChemScene	≥97%	[7]
Creative Biolabs	>97.0%	[3]
Carl ROTH	≥99,5 %	[8]

## Experimental Protocols

### Synthesis of Fmoc-NH-PEG2-CH<sub>2</sub>COOH (Fmoc-AEEA)

A common synthetic route to Fmoc-AEEA involves the protection of the amino group of 2-(2-aminoethoxy)ethanol, followed by chain extension and oxidation. A representative patent describes a method involving the reaction of Boc-diglycolamine with a halogenated tert-butyl ester, followed by hydrolysis and subsequent reaction with Fmoc-OSu. The final product is then purified by crystallization.

### Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-NH-PEG2-CH<sub>2</sub>COOH is widely used as a hydrophilic linker in SPPS to improve the solubility and pharmacokinetic properties of peptides.[3][9]

Protocol for Incorporating Fmoc-AEEA into a Peptide Sequence:

- **Resin Swelling:** Swell the desired resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.[10]
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the N-terminus of the growing peptide chain on the resin by treating it with a 20% solution of piperidine in DMF. This is

typically done in two steps of 5 and 10 minutes.[\[11\]](#)

- Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-piperidine adduct.
- Amino Acid Activation: Activate the carboxylic acid of Fmoc-NH-PEG2-CH<sub>2</sub>COOH using a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF.[\[11\]](#)
- Coupling: Add the activated Fmoc-AEEA solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.
- Repeat: Repeat the deprotection, washing, activation, and coupling steps for subsequent amino acids to elongate the peptide chain.
- Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.[\[10\]](#)

## High-Performance Liquid Chromatography (HPLC) Purification

Purification of the crude peptide containing the Fmoc-AEEA linker is typically performed by reverse-phase HPLC (RP-HPLC).

General HPLC Protocol:

- Column: A C18 stationary phase is commonly used.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a defined time period is used to elute the peptide. The exact gradient will depend on the

hydrophobicity of the peptide.

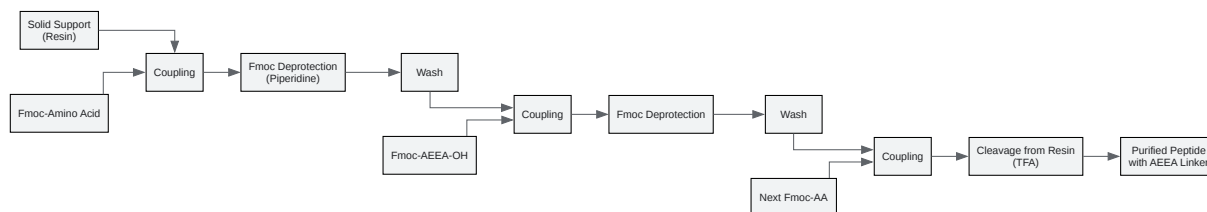
- Detection: UV absorbance is monitored, typically at 220 nm and 280 nm.
- Fraction Collection: Fractions corresponding to the desired peptide peak are collected, and their purity is confirmed by analytical HPLC and mass spectrometry.

## Applications and Workflows

Fmoc-NH-PEG2-CH<sub>2</sub>COOH is a versatile tool in the development of complex therapeutics and research probes. Its bifunctional nature allows it to act as a bridge between different molecular entities.

## Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-AEEA can be incorporated as a spacer to improve the solubility and pharmacokinetic profile of synthetic peptides.<sup>[3]</sup>



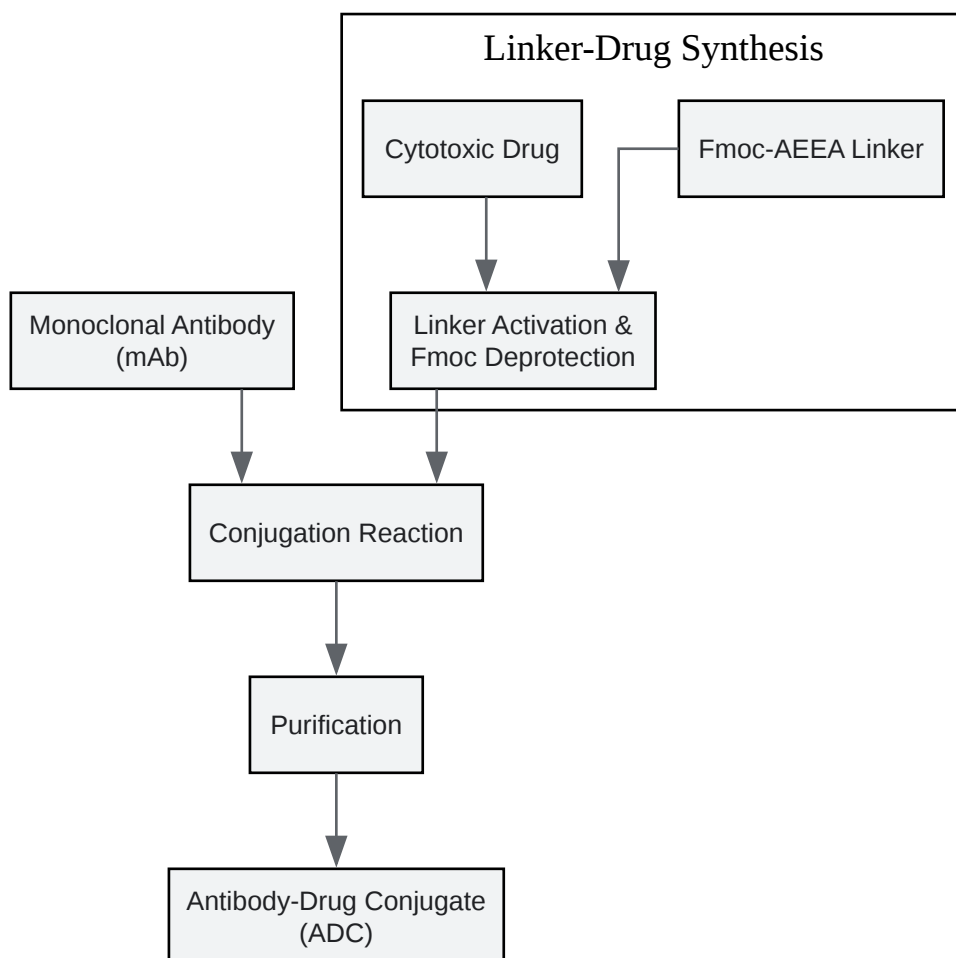
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Caption: Workflow for incorporating Fmoc-AEEA in SPPS.

## Antibody-Drug Conjugates (ADCs)

Fmoc-AEEA serves as a hydrophilic linker in the construction of ADCs, connecting a potent cytotoxic drug to a monoclonal antibody. The linker's properties can influence the stability,

solubility, and efficacy of the ADC.[5][12][13]

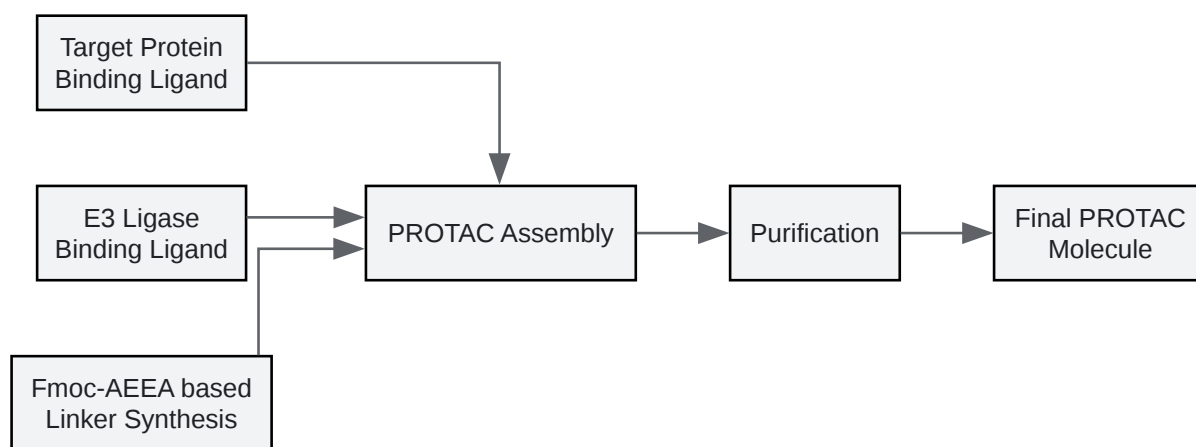


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Caption: General workflow for ADC synthesis using Fmoc-AEEA.

## Proteolysis-Targeting Chimeras (PROTACs)

In PROTAC technology, Fmoc-AEEA can be used to synthesize the linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The nature of the linker is critical for the ternary complex formation and subsequent target protein degradation.[12][13]



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Caption: Role of Fmoc-AEEA in PROTAC development.

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